molecular formula C20H27NO4S B6783331 N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No.: B6783331
M. Wt: 377.5 g/mol
InChI Key: GKYINYWZWLYEFG-UHFFFAOYSA-N
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Description

N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spiro[5.5]undecane scaffold and a thiochromene moiety, which imparts distinctive chemical and biological properties.

Properties

IUPAC Name

N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c22-19(17-9-13-26(23,24)18-7-3-2-6-16(17)18)21-15-8-12-25-20(14-15)10-4-1-5-11-20/h2-3,6-7,15,17H,1,4-5,8-14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYINYWZWLYEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)NC(=O)C3CCS(=O)(=O)C4=CC=CC=C34
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic synthesis. One common method includes the formation of the spiro[5.5]undecane scaffold through a Prins cyclization reaction, which allows the construction of the spirocyclic structure in a single step . The reaction conditions often involve the use of strong acids like sulfuric acid or methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its combination of a spirocyclic scaffold and a thiochromene moiety, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

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